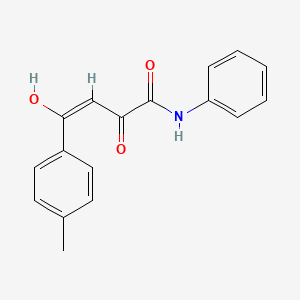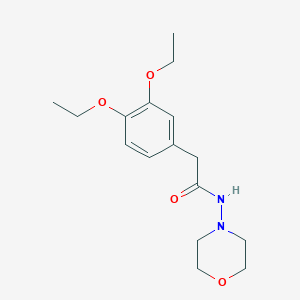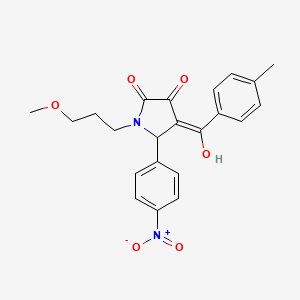![molecular formula C17H16ClFN2O3 B5364899 N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)
N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide, commonly known as CF-102, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
CF-102 is a selective agonist of the adenosine A3 receptor, which is expressed on various cells, including cancer cells and immune cells. Activation of the adenosine A3 receptor by CF-102 leads to a cascade of signaling events that ultimately result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
CF-102 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include the inhibition of cancer cell growth, the induction of cancer cell death, the reduction of inflammation, and the modulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF-102 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, as well as its ability to inhibit cancer cell growth and reduce inflammation. However, there are also some limitations to using CF-102 in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on CF-102. These include the development of new synthetic methods for CF-102, the optimization of its therapeutic potential for various diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, future studies may focus on identifying biomarkers that can predict patient response to CF-102 and on developing combination therapies that can enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of CF-102 involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-2-chloroacetamide to form 2-(2-chloroacetamido)ethyl 2-fluorobenzoate. The final step involves the reaction of this intermediate with 2-chlorophenethylamine to form CF-102.
Aplicaciones Científicas De Investigación
CF-102 has been studied for its potential therapeutic applications in various diseases, including liver cancer, melanoma, and inflammatory bowel disease. In preclinical studies, CF-102 has been shown to inhibit the growth and spread of cancer cells, as well as to reduce inflammation in the gut.
Propiedades
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethylamino]-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-6-2-4-8-15(13)24-10-9-20-16(22)11-21-17(23)12-5-1-3-7-14(12)19/h1-8H,9-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWQGWYBUGTEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=CC=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5364818.png)

![4'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5364833.png)

![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5364858.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)
